3-Amino-4,4-dimethylpentanoic acid hydrate
Overview
Description
3-Amino-4,4-dimethylpentanoic acid hydrate is a chemical compound with the molecular formula C7H15NO2·xH2O. It is a derivative of 3-amino-4,4-dimethylpentanoic acid, where the presence of water molecules (hydrate) stabilizes the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4,4-dimethylpentanoic acid hydrate typically involves the following steps:
Starting Material: Begin with 3,4-dimethylpentanoic acid as the starting material.
Amination Reaction: Introduce an amine group to the carboxylic acid using reagents such as ammonia or an amine source under specific reaction conditions (e.g., elevated temperature and pressure).
Hydration: The resulting compound is then hydrated to form the hydrate.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4,4-dimethylpentanoic acid hydrate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used, often under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or alkyl groups can be introduced using appropriate reagents and solvents.
Major Products Formed:
Oxidation: Amine oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted amine or carboxylic acid derivatives.
Scientific Research Applications
3-Amino-4,4-dimethylpentanoic acid hydrate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-amino-4,4-dimethylpentanoic acid hydrate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing biological processes. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Amino-4-methylpentanoic acid hydrate
4-Amino-4-methylpentanoic acid hydrate
3-Amino-3,4-dimethylpentanoic acid hydrate
Uniqueness: 3-Amino-4,4-dimethylpentanoic acid hydrate is unique due to its specific structural features, such as the presence of two methyl groups on the same carbon atom, which can influence its reactivity and interactions compared to similar compounds.
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Properties
IUPAC Name |
3-amino-4,4-dimethylpentanoic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.H2O/c1-7(2,3)5(8)4-6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUYRMXQCJEZJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693838 | |
Record name | 3-Amino-4,4-dimethylpentanoic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336185-29-6 | |
Record name | 3-Amino-4,4-dimethylpentanoic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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